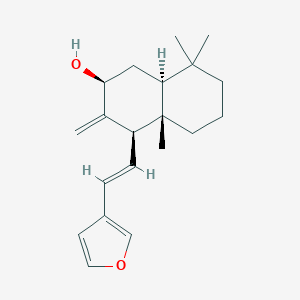

冠花环烯酮 A

描述

Coronarin A is a natural compound isolated from the rhizomes of Hedychium gardnerianum . It has been found to exhibit good growth inhibition activities on HUVEC proliferation .

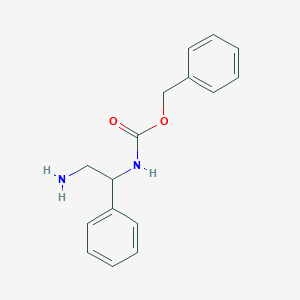

Synthesis Analysis

Coronarin A has been synthesized from sclareolide and exhibits good growth inhibition activities on HUVEC proliferation . Another study showed that Coronarin A was synthesized from (+)-trans coronarin E .

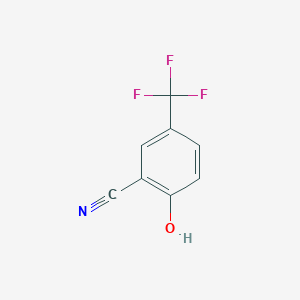

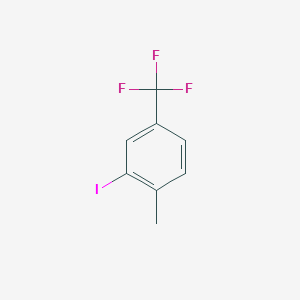

Molecular Structure Analysis

The molecular formula of Coronarin A is C20H28O2 . The absolute structure of Coronarin A was determined to be 5S, 7R, 9R, 10S configurations .

Chemical Reactions Analysis

Coronarin A has been found to stimulate glycogen synthesis and suppress gluconeogenesis in rat primary hepatocytes . The synthesis of Coronarin A from (+)-trans coronarin E was achieved .

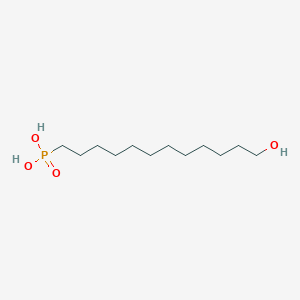

Physical And Chemical Properties Analysis

Coronarin A has a molecular weight of 300.4 g/mol . It has a XLogP3-AA value of 4.9, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors .

科学研究应用

Specific Scientific Field

This application falls under the field of Biomedical Sciences , specifically in the treatment of Type 2 Diabetes Mellitus (T2DM) .

Summary of the Application

Coronarin A, a natural compound isolated from rhizomes of Hedychium gardnerianum, has been found to stimulate glycogen synthesis and suppress gluconeogenesis in rat primary hepatocytes . This dual action makes it a promising agent for controlling hyperglycemia in T2DM .

Methods of Application or Experimental Procedures

Coronarin A was administered at doses of 3 and 10 μM to rat primary hepatocytes . The effects on glycogen synthesis and gluconeogenesis were then observed. The study also involved the use of inhibitors like Akt β inhibitor MK-2206 and PI3K inhibitor LY294002 to block coronarin A-induced glycogen synthesis .

Results or Outcomes

Coronarin A significantly reduced non-fasting and fasting blood glucose levels and improved glucose tolerance in type 2 diabetic ob/ob mice . It was found to inhibit mTORC1/S6K1 signaling, thereby increasing IRS1 activity .

Application in Enhancing Drought Tolerance in Maize

Specific Scientific Field

This application falls under the field of Agricultural Sciences , specifically in enhancing the drought tolerance of maize .

Summary of the Application

Coronarin, an analog of jasmonic acid, has been shown to enhance the tolerance of maize to drought . It does this by affecting the interactions between the microorganisms associated with maize roots and the rhizosphere metabolome .

Methods of Application or Experimental Procedures

The study involved the application of Coronarin to maize plants under drought conditions . The effects on the fungal community of the rhizosphere and the rhizosphere metabolome were then observed .

Results or Outcomes

Application of Coronarin resulted in a significant reduction in the relative abundance of certain metabolites in maize roots under drought conditions . It also led to increases in the abundance of drought-resistant fungal microorganisms, including Rhizopus, and the assembly of a highly drought-resistant rhizosphere fungal network . This enhanced the drought tolerance of the maize plants .

Application in Inhibiting HUVEC Proliferation

Specific Scientific Field

This application falls under the field of Biomedical Sciences , specifically in the inhibition of HUVEC (Human Umbilical Vein Endothelial Cells) proliferation .

Summary of the Application

Coronarin A, a natural diterpenoid isolated from the rhizomes of Hedychium coronarium, exhibits good growth inhibition activities on HUVEC proliferation .

Methods of Application or Experimental Procedures

Coronarin A was administered at a concentration of 10 micrograms/mL to HUVEC . The effects on the growth factor induced tube formation of HUVEC were then observed .

Results or Outcomes

Coronarin A significantly suppressed the growth factor induced tube formation of HUVEC .

Application in Controlling Hyperglycemia in Type 2 Diabetes Mellitus (T2DM)

Specific Scientific Field

This application falls under the field of Biomedical Sciences , specifically in the treatment of Type 2 Diabetes Mellitus (T2DM) .

Summary of the Application

Coronarin A, a natural compound isolated from rhizomes of Hedychium gardnerianum, simultaneously stimulates glycogen synthesis and suppresses gluconeogenesis in rat primary hepatocytes . This dual action makes it a promising agent for controlling hyperglycemia in T2DM .

Methods of Application or Experimental Procedures

Coronarin A was administered at doses of 3 and 10 μM to rat primary hepatocytes . The effects on glycogen synthesis and gluconeogenesis were then observed .

Results or Outcomes

Coronarin A significantly reduced non-fasting and fasting blood glucose levels and improved glucose tolerance in type 2 diabetic ob/ob mice . It was found to inhibit mTORC1/S6K1 signaling, thereby increasing IRS1 activity .

安全和危害

未来方向

属性

IUPAC Name |

(2S,4R,4aS,8aS)-4-[(E)-2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-14-16(7-6-15-8-11-22-13-15)20(4)10-5-9-19(2,3)18(20)12-17(14)21/h6-8,11,13,16-18,21H,1,5,9-10,12H2,2-4H3/b7-6+/t16-,17-,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCBUXSXDFNUAG-UDMCIFMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CC(C(=C)C2C=CC3=COC=C3)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1C[C@@H](C(=C)[C@@H]2/C=C/C3=COC=C3)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Coronarin A | |

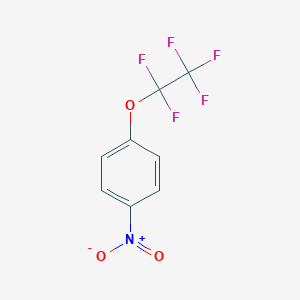

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

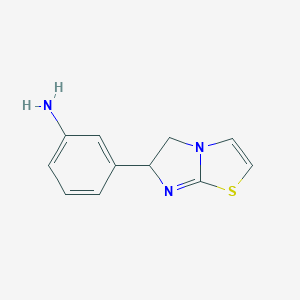

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B185848.png)